molecular formula C14H13BrN4O B2364304 (Z)-3-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide CAS No. 1334031-60-5

(Z)-3-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide

Cat. No. B2364304
CAS RN: 1334031-60-5
M. Wt: 333.189
InChI Key: PHFDRYHEYMQSNE-UHFFFAOYSA-N
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Description

(Z)-3-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit certain enzymes and receptors, which makes it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Copper-Mediated Aerobic Oxidative Synthesis

This compound has been investigated in the context of copper-mediated aerobic oxidative synthesis, where it serves as a key intermediary in the production of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides. This method demonstrates the compound's versatility in synthesizing brominated heterocycles, a process that tolerates a range of functional groups and proceeds under mild conditions (Zhou et al., 2016).

Synthesis and Biological Evaluation

It's also found in the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, highlighting its utility in creating compounds with potential anticancer and anti-inflammatory properties. This further underscores its importance in the development of new therapeutic agents (Rahmouni et al., 2016).

Heterocyclic Synthesis

Another application involves its role in heterocyclic synthesis, particularly in the creation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives. This highlights its versatility in generating diverse heterocyclic systems with antimicrobial activity (Gad-Elkareem et al., 2011).

Synthesis of Benzamide Derivatives

The compound is also pivotal in the synthesis of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives. These synthesized compounds have been characterized, expanding the chemical library of bromoimidazo-pyridin-based molecules (Achugatla et al., 2017).

Anticancer Activity of Zn(II) Complexes

Further research has explored its incorporation into benzimidazole-based Zn(II) complexes, investigating their potential anticancer activity. This underscores the compound's role in the development of metal-based anticancer therapies (Zhao et al., 2015).

properties

IUPAC Name

(Z)-3-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O/c1-9(2)18-14(20)10(6-16)5-12-7-17-13-4-3-11(15)8-19(12)13/h3-5,7-9H,1-2H3,(H,18,20)/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFDRYHEYMQSNE-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CN=C2N1C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C\C1=CN=C2N1C=C(C=C2)Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide

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